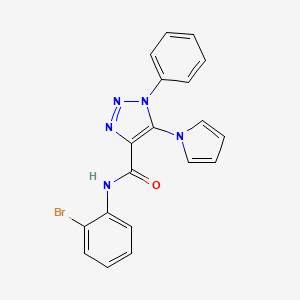

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a phenyl group, a pyrrole ring, and a triazole ring, making it a unique and versatile molecule in the field of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The bromophenyl and phenyl groups are introduced through substitution reactions, while the pyrrole ring is incorporated via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique structural arrangement that includes:

- Triazole ring

- Pyrrole ring

- Bromophenyl group

- Phenyl group

This combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

Chemistry

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions:

Synthesis Methods:

- Cycloaddition Reactions : Azides and alkynes react to form the triazole ring.

- Substitution Reactions : Introduction of the bromophenyl and phenyl groups through nucleophilic substitution.

- Cyclization Reactions : Incorporation of the pyrrole ring.

These methods ensure high yields and purity of the desired compound, making it suitable for further synthetic applications.

Biology

The compound is being investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:

Research indicates significant antimicrobial properties. For instance, related triazole derivatives have shown potent antifungal activity against pathogens such as Rhizoctonia solani, with EC50 values as low as 0.18 μg/mL.

| Compound | Fungi Tested | EC50 Value (μg/mL) |

|---|---|---|

| 5p | Rhizoctonia solani | 0.18 |

| Sclerotinia sclerotiorum | 2.28 | |

| Fusarium graminearum | 1.01 | |

| Phytophthora capsici | 1.85 |

Anticancer Activity:

The compound's efficacy against cancer cells has been documented in various studies. For example, derivatives containing the triazole ring have demonstrated robust antiproliferation activity against non-small cell lung cancer (NSCLC) cells like PC-9 and H460. Notably, some compounds have outperformed standard treatments such as Erlotinib in inhibiting cell growth and inducing apoptosis.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound as a novel treatment option for various diseases. Its mechanism of action may involve binding to specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

Case Study: Antitumor Activity

A study evaluated the antitumor effects of triazole derivatives on NSCLC cell lines. The results indicated that certain compounds significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic markers, highlighting their potential as effective cancer therapies.

Industrial Applications

The compound is also utilized in developing new materials and chemical processes. Its unique properties allow it to be integrated into advanced materials for electronics or pharmaceuticals, enhancing their performance characteristics.

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Bromophenyl)-1H-pyrrole: Shares the bromophenyl and pyrrole groups.

1-(2,6-Dibromophenyl)-1H-pyrrole: Contains additional bromine atoms.

Pyrrolo[1,2-a]quinolines: Similar nitrogen-containing heterocycles.

Uniqueness

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Triazole ring

- Pyrrole ring

- Bromophenyl group

- Phenyl group

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar triazole structures often demonstrate potent antifungal and antibacterial activities.

Case Study: Antifungal Activity

A related study evaluated the antifungal effects of 1,2,3-triazole derivatives against several phytopathogenic fungi. The results indicated that certain derivatives exhibited EC50 values as low as 0.18 μg/mL against Rhizoctonia solani, suggesting a strong potential for agricultural applications in disease control .

| Compound | Fungi Tested | EC50 Value (μg/mL) |

|---|---|---|

| 5p | Rhizoctonia solani | 0.18 |

| Sclerotinia sclerotiorum | 2.28 | |

| Fusarium graminearum | 1.01 | |

| Phytophthora capsici | 1.85 |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study focusing on triazole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells.

Research Findings:

In vitro testing revealed that some derivatives had IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47g | T47D | 27.3 |

These findings suggest that this compound may hold promise as a therapeutic agent in treating specific cancers .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular pathways. Although detailed mechanisms are still under investigation, it is hypothesized that the binding affinity to these targets leads to inhibition of their activity, resulting in the observed antimicrobial and anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Cycloaddition Reactions : Azides and alkynes undergo cycloaddition to form the triazole ring.

- Substitution Reactions : Introduction of bromophenyl and phenyl groups through nucleophilic substitution.

- Cyclization Reactions : Incorporation of the pyrrole ring via cyclization.

These methods ensure the formation of the desired compound with high yields and purity .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O/c20-15-10-4-5-11-16(15)21-18(26)17-19(24-12-6-7-13-24)25(23-22-17)14-8-2-1-3-9-14/h1-13H,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSVHAHWCKZZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Br)N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.